4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl-
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Overview
Description
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- is a heterocyclic compound containing sulfur It is part of the thiopyran family, which is characterized by a six-membered ring containing one sulfur atom and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride. The intermediates obtained are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo substitution reactions, particularly at the α-position to the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- involves its interaction with various molecular targets and pathways. For example, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1, which are involved in cellular signaling and metabolic pathways . The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often participating in redox reactions and forming stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 1-Thiacyclohexan-4-one
- 4-Thiacyclohexanone
- Penthianone
- Tetrahydro-1-thio-γ-pyrone
- Tetrahydro-1-thio-4-pyrone
- Tetrahydro-1,4-thiapyrone
- Tetrahydro-4-thiopyrone
- Tetrahydrothiopyran-4-one
- 2,3,5,6-Tetrahydro-4-thiopyranone
- 4-Oxotetrahydrothiopyran
- 4-Oxothiane
- Tetrahydrothia-4-pyranone
- Tetrahydro-4H-thiopyran-4-one
- 4H-tetrahydrothiopyran-4-one
- 4-Thianone
Uniqueness
What sets 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- apart from its similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the phenyl group and the two methyl groups at the 2,2-positions enhances its stability and makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
68226-11-9 |
---|---|
Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2,2-dimethyl-6-phenylthian-4-one |
InChI |
InChI=1S/C13H16OS/c1-13(2)9-11(14)8-12(15-13)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
INEXSFKPSHXRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(S1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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